1-Methylimidazole-2-carboxylic acid, lithium salt
Overview
Description
1-Methylimidazole-2-carboxylic acid, lithium salt is a chemical compound with the empirical formula C5H5LiN2O2 and a molecular weight of 132.05 g/mol . This compound is part of the imidazole family, which is known for its diverse applications in various fields such as pharmaceuticals, agrochemicals, and materials science .
Scientific Research Applications
1-Methylimidazole-2-carboxylic acid, lithium salt has a wide range of scientific research applications:
Safety and Hazards
The compound has been classified as Eye Damage 1, Skin Irritant 2, and STOT SE 3 . The hazard statements include H315 (causes skin irritation), H318 (causes serious eye damage), and H335 (may cause respiratory irritation) . The precautionary statements include P261 (avoid breathing dust/fume/gas/mist/vapors/spray), P280 (wear protective gloves/protective clothing/eye protection/face protection), and P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Preparation Methods
The synthesis of 1-Methylimidazole-2-carboxylic acid, lithium salt typically involves the reaction of 1-methylimidazole with carbon dioxide under specific conditions to form 1-methylimidazole-2-carboxylic acid, which is then neutralized with lithium hydroxide to yield the lithium salt . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency .
Chemical Reactions Analysis
1-Methylimidazole-2-carboxylic acid, lithium salt undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of imidazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced imidazole compounds.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions . The major products formed from these reactions are typically imidazole derivatives with modified functional groups .
Mechanism of Action
The mechanism by which 1-Methylimidazole-2-carboxylic acid, lithium salt exerts its effects involves interactions with various molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, influencing biological processes. The carboxylic acid group can participate in hydrogen bonding and other interactions, affecting the compound’s reactivity and binding properties .
Comparison with Similar Compounds
1-Methylimidazole-2-carboxylic acid, lithium salt can be compared with other similar compounds such as:
1-Methylimidazole: Lacks the carboxylic acid group, resulting in different reactivity and applications.
2-Methylimidazole: Has a methyl group at a different position, leading to variations in chemical behavior and uses.
1,2-Dimethylimidazole:
The uniqueness of this compound lies in its specific functional groups, which confer distinct reactivity and versatility in various applications .
Properties
IUPAC Name |
lithium;1-methylimidazole-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O2.Li/c1-7-3-2-6-4(7)5(8)9;/h2-3H,1H3,(H,8,9);/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDDMYAZKEZRYKJ-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].CN1C=CN=C1C(=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5LiN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
132.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
684242-85-1 | |
Record name | lithium 1-methyl-1H-imidazole-2-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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